molecular formula C21H36N2O3S B272207 2-{4-[(2,4,6-Triisopropylphenyl)sulfonyl]-1-piperazinyl}ethanol

2-{4-[(2,4,6-Triisopropylphenyl)sulfonyl]-1-piperazinyl}ethanol

Cat. No. B272207
M. Wt: 396.6 g/mol
InChI Key: MYUCISFSIOGJSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(2,4,6-Triisopropylphenyl)sulfonyl]-1-piperazinyl}ethanol, also known as TIPSO, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. TIPSO is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of 2-{4-[(2,4,6-Triisopropylphenyl)sulfonyl]-1-piperazinyl}ethanol is not fully understood, but it is believed to act as a nucleophile in organic reactions and as a chelating agent in coordination chemistry. This compound has also been shown to inhibit certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system.
Biochemical and Physiological Effects
This compound has been shown to have a low toxicity profile and is generally considered safe for use in laboratory experiments. However, it may cause skin and eye irritation and should be handled with care. This compound has been shown to have a variety of biochemical and physiological effects, including its ability to act as a protecting group for amines and alcohols, its ability to form stable complexes with metal ions, and its potential use as a drug delivery system.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{4-[(2,4,6-Triisopropylphenyl)sulfonyl]-1-piperazinyl}ethanol is its versatility as a reagent in organic synthesis and as a ligand in coordination chemistry. It is also relatively easy to synthesize and has a high purity yield. However, this compound may not be suitable for certain reactions due to its bulky size and may be difficult to remove from the final product.

Future Directions

There are several potential future directions for research on 2-{4-[(2,4,6-Triisopropylphenyl)sulfonyl]-1-piperazinyl}ethanol, including its use as a carrier for hydrophobic drugs, its potential as a therapeutic agent for certain diseases, and its use in the development of new catalysts for organic reactions. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
In conclusion, this compound is a versatile chemical compound that has gained significant attention in the field of scientific research due to its unique properties. Its ability to act as a reagent in organic synthesis and as a ligand in coordination chemistry makes it a valuable tool for researchers in various fields. Further research is needed to fully understand the potential applications of this compound in drug delivery systems, as a therapeutic agent, and in the development of new catalysts for organic reactions.

Synthesis Methods

2-{4-[(2,4,6-Triisopropylphenyl)sulfonyl]-1-piperazinyl}ethanol can be synthesized through a multistep process that involves the reaction of 2,4,6-triisopropylphenylsulfonyl chloride with piperazine in the presence of a base such as triethylamine. The resulting intermediate is then reduced using sodium borohydride to yield this compound. This synthesis method has been optimized to yield high purity this compound with high yields.

Scientific Research Applications

2-{4-[(2,4,6-Triisopropylphenyl)sulfonyl]-1-piperazinyl}ethanol has been widely used as a reagent in organic synthesis due to its ability to act as a protecting group for amines and alcohols. It has also been used as a ligand in coordination chemistry, where it forms stable complexes with metal ions. This compound has also been studied for its potential use in drug delivery systems, as it can act as a carrier for hydrophobic drugs.

properties

Molecular Formula

C21H36N2O3S

Molecular Weight

396.6 g/mol

IUPAC Name

2-[4-[2,4,6-tri(propan-2-yl)phenyl]sulfonylpiperazin-1-yl]ethanol

InChI

InChI=1S/C21H36N2O3S/c1-15(2)18-13-19(16(3)4)21(20(14-18)17(5)6)27(25,26)23-9-7-22(8-10-23)11-12-24/h13-17,24H,7-12H2,1-6H3

InChI Key

MYUCISFSIOGJSN-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N2CCN(CC2)CCO)C(C)C

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N2CCN(CC2)CCO)C(C)C

Origin of Product

United States

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